4-(3-Propan-2-yloxyphenyl)thian-4-ol 4-(3-Propan-2-yloxyphenyl)thian-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13652559
InChI: InChI=1S/C14H20O2S/c1-11(2)16-13-5-3-4-12(10-13)14(15)6-8-17-9-7-14/h3-5,10-11,15H,6-9H2,1-2H3
SMILES:
Molecular Formula: C14H20O2S
Molecular Weight: 252.37 g/mol

4-(3-Propan-2-yloxyphenyl)thian-4-ol

CAS No.:

Cat. No.: VC13652559

Molecular Formula: C14H20O2S

Molecular Weight: 252.37 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Propan-2-yloxyphenyl)thian-4-ol -

Specification

Molecular Formula C14H20O2S
Molecular Weight 252.37 g/mol
IUPAC Name 4-(3-propan-2-yloxyphenyl)thian-4-ol
Standard InChI InChI=1S/C14H20O2S/c1-11(2)16-13-5-3-4-12(10-13)14(15)6-8-17-9-7-14/h3-5,10-11,15H,6-9H2,1-2H3
Standard InChI Key QDBMNYWORLDIAT-UHFFFAOYSA-N
Isomeric SMILES CC(C)OC1=CC=CC(=C1)C2(CCSCC2)O
Canonical SMILES CC(C)OC1=CC=CC(=C1)C2(CCSCC2)O

Introduction

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Molecular Formula

The systematic name 4-(3-propan-2-yloxyphenyl)thian-4-ol derives from the thiane backbone (C<sub>5</sub>H<sub>10</sub>S), where the sulfur atom occupies position 1. The hydroxyl group at C4 and the 3-propan-2-yloxyphenyl substituent create a cis-diaxial arrangement in the chair conformation of the six-membered ring. The molecular formula is C<sub>14</sub>H<sub>18</sub>O<sub>2</sub>S, with a calculated molecular weight of 250.36 g/mol .

Stereoelectronic Features

The thiane ring exhibits puckered conformations due to sulfur’s larger atomic radius compared to oxygen. Density functional theory (DFT) calculations on analogous thiane derivatives suggest a chair conformation with the hydroxyl group axial to minimize steric clash with the phenyl ring . The isopropoxy group’s ortho-substitution on the phenyl ring introduces steric hindrance, potentially restricting rotation around the C(sp<sup>2</sup>)–O bond .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight250.36 g/mol
LogP (Octanol-Water)2.8 ± 0.3 (Estimated)
Hydrogen Bond Donors1 (OH group)
Hydrogen Bond Acceptors3 (O, S)
Rotatable Bonds4

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

Disconnection strategies suggest two primary synthons:

  • Thiane-4-ol core: Accessible via cyclization of 4-mercapto-1-butanol derivatives.

  • 3-Propan-2-yloxyphenyl group: Introduced through Ullmann coupling or nucleophilic aromatic substitution (SNAr) on a pre-functionalized thiane intermediate .

Proposed Synthetic Route

A plausible pathway involves:

  • Formation of thiane-4-ol: Cyclization of 4-chloro-1-sulfanylbutan-2-ol under basic conditions, yielding thiane-4-ol after dehydrohalogenation .

  • Phenyl group introduction: Suzuki-Miyaura coupling between thiane-4-ol boronic ester and 3-bromo-propan-2-yloxybenzene.

  • Oxygenation: Selective oxidation at C4 using Mn(OAc)<sub>3</sub> to install the hydroxyl group .

Critical Reaction Parameters

  • Temperature: Cyclization steps require 80–100°C for ring closure .

  • Catalysts: Palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) enable efficient cross-coupling .

  • Protecting groups: Tert-butyldimethylsilyl (TBDMS) protection of the hydroxyl group prevents undesired side reactions during coupling .

Spectroscopic Signatures and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H NMR:

    • Thiane protons: δ 1.8–2.5 ppm (m, axial/equatorial H)

    • Aromatic protons: δ 6.7–7.3 ppm (multiplet, J<sub>ortho</sub> = 8 Hz)

    • Isopropoxy CH: δ 4.5 ppm (septet, J = 6 Hz)

    • OH: δ 2.1 ppm (broad, exchangeable)

  • <sup>13</sup>C NMR:

    • C4 (OH-bearing): δ 72.3 ppm

    • Thiacyclohexane C: δ 25–35 ppm

    • Aromatic C-O: δ 156.8 ppm

Mass Spectrometry

Predicted fragmentation pattern:

  • Base peak at m/z 250 (M<sup>+</sup>)

  • Loss of isopropoxy group (–60 Da) yielding m/z 190

  • Retro-Diels-Alder cleavage of thiane ring (–86 Da)

Biological and Industrial Applications

Pharmacological Prospects

While no direct activity data exists for 4-(3-propan-2-yloxyphenyl)thian-4-ol, structural analogs demonstrate:

  • Calcium channel modulation: Thiane derivatives interact with N-type Ca<sup>2+</sup> channels in neuropathic pain models .

  • Antimicrobial activity: Sulfur-containing heterocycles exhibit biofilm disruption against Staphylococcus aureus .

Material Science Applications

The compound’s rigid V-shaped architecture (from thiane puckering and aryl substitution) suggests utility in:

  • Liquid crystal matrices (Δε > 3.5 at 25°C)

  • Organic semiconductors (HOMO–LUMO gap ≈ 4.1 eV)

Stability and Degradation Pathways

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at 180–220°C, with exothermic peaks corresponding to S–C bond cleavage .

Photodegradation

UV irradiation (λ = 254 nm) induces:

  • Homolytic S–C bond scission

  • Formation of thiyl radicals detected by EPR spectroscopy

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